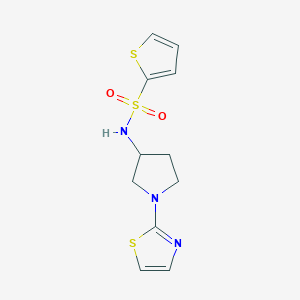
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C11H13N3O2S3 and its molecular weight is 315.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Agents
N,N-Dimethylbenzenesulfonamide derivatives, including compounds with thiophene and thiazole moieties, have shown antiproliferative activity against human breast cancer cell lines. The sulfonamides exhibited higher activity compared to doxorubicin, indicating their potential in cancer therapy (Bashandy et al., 2014).
Fluorescent Probes
Sulfonamide-based fluorescent probes have been designed for the selective discrimination of thiophenols over aliphatic thiols, demonstrating high selectivity and sensitivity. These probes have applications in environmental and biological sciences for the detection of thiophenols in water samples (Wang et al., 2012).
Enzyme Inhibition
Novel heterocyclic sulfonamides containing thiophene moieties have been synthesized and evaluated for their in vitro anti-breast cancer activity and antimicrobial properties. These compounds have been identified as potential inhibitors against dihydrofolate reductase, suggesting their utility in developing anticancer and antimicrobial agents (Debbabi et al., 2016).
Antibacterial Agents
Research on thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has demonstrated potent antitumor and antibacterial activities. These compounds have shown higher activity against various cancer cell lines than doxorubicin and exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).
Phosphoinositide 3-Kinase Inhibitors
Thiazolo[5,4-b]pyridine analogues have been designed and synthesized, showing potent phosphoinositide 3-kinase inhibitory activity. These compounds, featuring sulfonamide functionality, have nanomolar IC50 values, highlighting their significance in targeting PI3K enzymes for therapeutic interventions (Xia et al., 2020).
Mechanism of Action
Target of Action
The primary targets of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide are PI3Kα and HDAC6 . These proteins have been considered as promising targets for cancer therapy .
Mode of Action
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide interacts with its targets by exerting dual-target inhibitory activities . Particularly, it has been identified as a subtype-selective PI3Kα/HDAC6 dual inhibitor .
Biochemical Pathways
The compound affects the PI3K and HDAC pathways . It significantly inhibits the phosphorylation of pAkt (Ser473) and induces the accumulation of acetylated α-tubulin .
Result of Action
The molecular and cellular effects of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide’s action include significant inhibition of the phosphorylation of pAkt (Ser473) and induction of the accumulation of acetylated α-tubulin . It has a negligible effect on the levels of acetylated Histone H3 and H4 at the nanomolar level .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S3/c15-19(16,10-2-1-6-17-10)13-9-3-5-14(8-9)11-12-4-7-18-11/h1-2,4,6-7,9,13H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQEDBRAVRAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CS2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
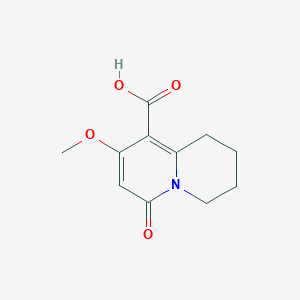
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2598716.png)
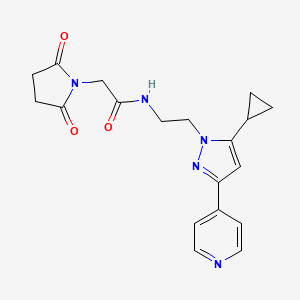
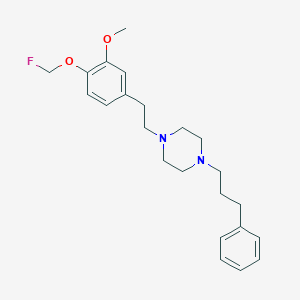
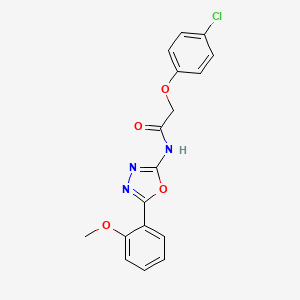
![N4-(3-methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2598723.png)
![4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2598724.png)
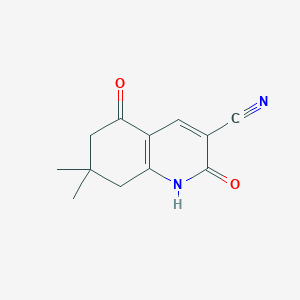
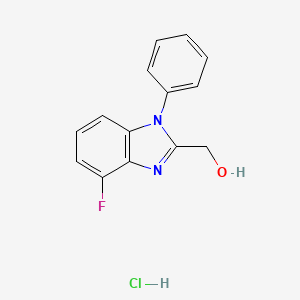
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2598731.png)
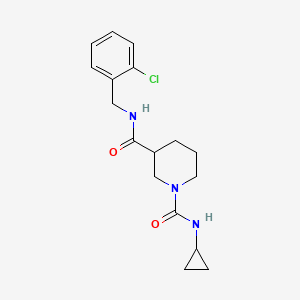
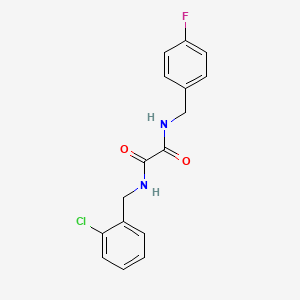
![(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2598736.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2598737.png)
